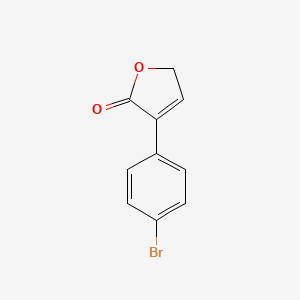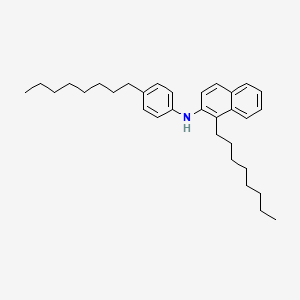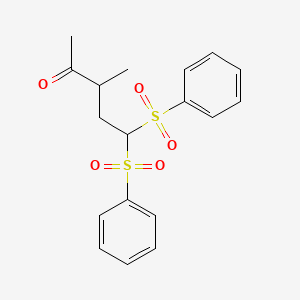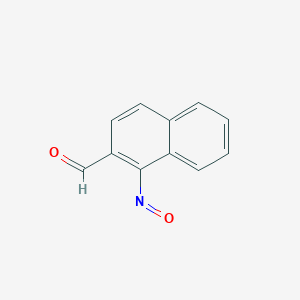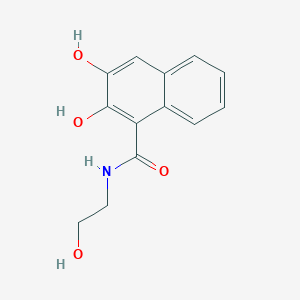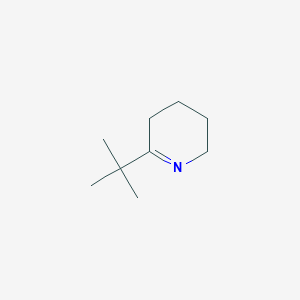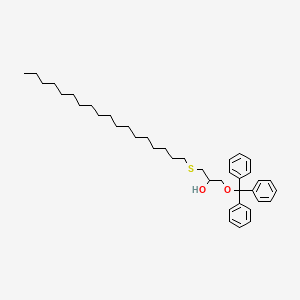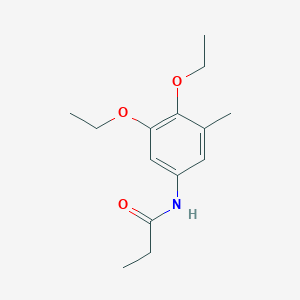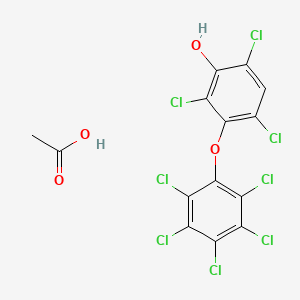![molecular formula C15H21N B14363532 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane CAS No. 92486-47-0](/img/structure/B14363532.png)
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane is a bicyclic compound that features a unique structural framework. This compound is characterized by its bicyclo[4.2.1]nonane core, which is a common motif in many organic compounds. The presence of the 4-methylphenyl group and the azabicyclo structure adds to its complexity and potential for diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of an azomethine ylide with an activated alkene. This reaction is followed by reduction and lactamization to form the desired bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced bicyclic compounds.
Applications De Recherche Scientifique
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Industry: Its unique structure makes it a candidate for the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. For instance, its derivatives that act as serotonin reuptake inhibitors work by binding to the serotonin transporter, thereby blocking the reuptake of serotonin and increasing its availability in the synaptic cleft . This interaction involves specific pathways related to neurotransmitter regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.1]nonane: A simpler bicyclic compound without the azabicyclo structure.
Norbornane: Another bicyclic compound with a different ring structure.
9-Borabicyclo[3.3.1]nonane: A compound with a similar bicyclic framework but different functional groups.
Uniqueness
9-(4-Methylphenyl)-9-azabicyclo[421]nonane is unique due to the presence of the 4-methylphenyl group and the azabicyclo structure
Propriétés
Numéro CAS |
92486-47-0 |
|---|---|
Formule moléculaire |
C15H21N |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
9-(4-methylphenyl)-9-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C15H21N/c1-12-6-8-15(9-7-12)16-13-4-2-3-5-14(16)11-10-13/h6-9,13-14H,2-5,10-11H2,1H3 |
Clé InChI |
HPPFNAUQJYDMJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C3CCCCC2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



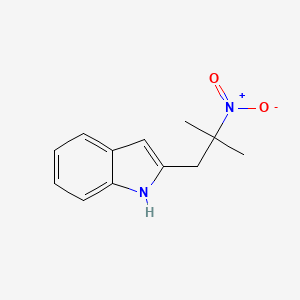
![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
